4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring . This intermediate is then further reacted with appropriate reagents to introduce the chloro, nitro, and benzamide groups under controlled conditions. Industrial production methods often employ catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 5-chlorobenzoxazole
- 2-methylbenzoxazole These compounds share the benzoxazole core structure but differ in their substituents, which can significantly affect their biological activities and applications . The unique combination of chloro, nitro, and benzamide groups in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
4-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-2-9-19-17(10-12)24-21(29-19)13-3-6-15(7-4-13)23-20(26)14-5-8-16(22)18(11-14)25(27)28/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIFKXXYPTUPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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